(E)-3-(3-methoxyphenyl)prop-2-en-1-ol
Overview
Description
(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is a phenylpropanoid compound commonly found in the volatile oils of certain plants, particularly those in the Zingiberaceae family. It is known for its pleasant floral fragrance and is widely used in the preparation of various perfumes and fragrances, especially those mimicking lilac, jasmine, and rose scents . This compound is also of interest due to its potential pharmacological activities, including antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-(3-methoxyphenyl)prop-2-en-1-ol can be synthesized through the hydrogenation of m-methoxycinnamaldehyde. One effective method involves using mesoporous alumina as a catalyst. The reaction conditions typically include a hydrogen atmosphere and elevated temperatures to ensure complete conversion of m-methoxycinnamaldehyde to m-methoxycinnamyl alcohol without any by-products .
Industrial Production Methods
Industrial production of m-methoxycinnamyl alcohol primarily relies on the hydrogenation process mentioned above. The use of mesoporous alumina with ultra-large pore sizes has been shown to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form m-methoxycinnamaldehyde.
Reduction: The compound can be reduced to form m-methoxycinnamyl alcohol from m-methoxycinnamaldehyde.
Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: m-Methoxycinnamaldehyde.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
(E)-3-(3-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism by which m-methoxycinnamyl alcohol exerts its effects involves its interaction with cellular components. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
m-Methoxycinnamaldehyde: An oxidized form of m-methoxycinnamyl alcohol with similar fragrance properties.
p-Coumaric acid: Another phenylpropanoid with antioxidant properties.
4-Methoxycinnamyl p-coumarate: A related compound with similar biological activities.
Uniqueness
(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is unique due to its combination of a pleasant floral fragrance and significant pharmacological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3 |
InChI Key |
RPRVKNAZCFODRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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